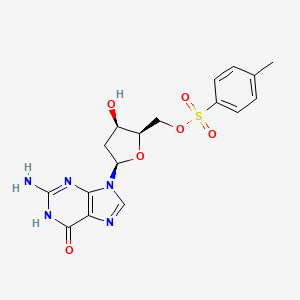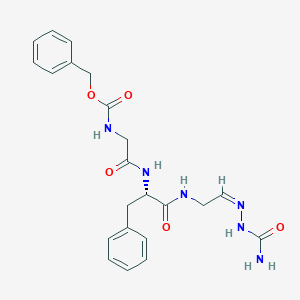![molecular formula C₁₄H₂₁NO₉ B1141049 [(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate CAS No. 34051-43-9](/img/structure/B1141049.png)
[(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate is a derivative of glucosamine, a naturally occurring amino sugar. This compound is characterized by the presence of acetyl groups at the 3, 4, and 6 positions of the glucopyranose ring, as well as an acetylamino group at the 2 position. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate typically involves the acetylation of glucosamine derivatives. One common method involves the reaction of glucosamine hydrochloride with acetic anhydride in the presence of a base such as triethylamine. The reaction is carried out at elevated temperatures, usually around 80°C, for several hours until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
[(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
[(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies related to carbohydrate metabolism and glycosylation processes.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents and as a model compound in drug development.
Mechanism of Action
The mechanism of action of [(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The acetylamino group at the 2 position allows the compound to participate in glycosylation reactions, which are crucial for the formation of glycoproteins and glycolipids. These glycosylation processes are essential for various cellular functions, including cell signaling and immune responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-2-deoxy-α-D-glucopyranosyl chloride 3,4,6-triacetate
- β-D-Glucopyranosyl azide 3,4,6-triacetate
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl amine
Uniqueness
[(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its role in glycosylation processes make it a valuable tool in research and industrial applications .
Properties
IUPAC Name |
[(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO9/c1-6(16)15-11-13(23-9(4)19)12(22-8(3)18)10(24-14(11)20)5-21-7(2)17/h10-14,20H,5H2,1-4H3,(H,15,16)/t10?,11-,12+,13+,14+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQNDNAQVPCTFV-ZPJPVDRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@H]1O)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)



![S-Adenosyl-L-[methyl-3H]methionine](/img/structure/B1140978.png)






![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)
